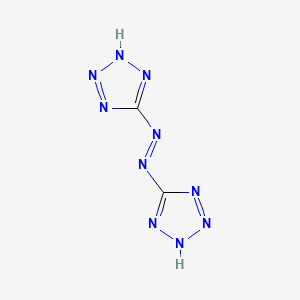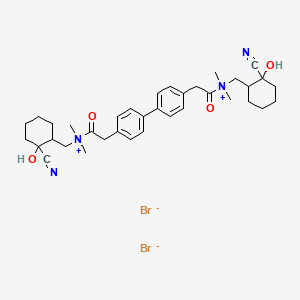
Azotetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azotetrazole is a nitrogen-rich heterocyclic compound characterized by the presence of an azo group (‒N=N‒) bridging two tetrazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azotetrazole typically involves the oxidation of 5,5’-hydrazinebistetrazole. This can be achieved using air in the presence of a quaternary ammonium hydroxide or an organic free base . Another method involves ion metathesis of an organic sulfate with sodium or barium 5,5’-azotetrazolate . The choice of method depends on the desired cation and the specific application of the this compound derivative.
Industrial Production Methods
Industrial production of this compound and its derivatives often involves large-scale synthesis using the aforementioned methods. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of nitrogen-rich cations, such as hydrazinium and guanidinium, is common in industrial settings to produce highly energetic materials .
Analyse Des Réactions Chimiques
Types of Reactions
Azotetrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its hydrazine derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like air or tert-butyl hypochlorite, and bases such as quaternary ammonium hydroxides . Reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound and the desired reaction outcome.
Major Products
The major products formed from the reactions of this compound include various azotetrazolate salts, which are used in the synthesis of energetic materials. These salts can be further processed to produce propellants and explosives with high energy content .
Applications De Recherche Scientifique
Azotetrazole and its derivatives have a wide range of applications in scientific research, including:
Medicine: While not yet widely used in medicine, this compound derivatives are being explored for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of azotetrazole involves the decomposition of its high-energy salts under specific conditions. This decomposition releases a significant amount of energy, making this compound an effective component in propellants and explosives . The molecular targets and pathways involved in its action are primarily related to its nitrogen-rich structure, which contributes to its high energy release upon decomposition.
Comparaison Avec Des Composés Similaires
Azotetrazole is unique among nitrogen-rich compounds due to its high nitrogen content and the presence of the azo group. Similar compounds include:
5,5’-Bistetrazole-1,1’-diol (TKX-50): Known for its high energy content and stability, TKX-50 is often compared to this compound in terms of performance in energetic materials.
5,5’-Azoxytetrazole: Another nitrogen-rich compound with similar applications in energetic materials.
This compound stands out due to its unique combination of high energy content, stability, and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C2H2N10 |
|---|---|
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
(E)-bis(2H-tetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H2N10/c3(1-5-9-10-6-1)4-2-7-11-12-8-2/h(H,5,6,9,10)(H,7,8,11,12)/b4-3+ |
Clé InChI |
JGZAFSFVZSXXCJ-ONEGZZNKSA-N |
SMILES isomérique |
C1(=NNN=N1)/N=N/C2=NNN=N2 |
SMILES canonique |
C1(=NNN=N1)N=NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)








